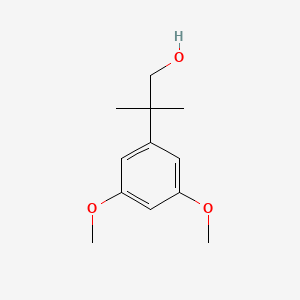

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7,13H,8H2,1-4H3 |

InChI Key |

RXHTXVHDAVWIQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Aldol Condensation

A foundational approach involves the aldol condensation of 3,5-dimethoxybenzaldehyde with acetone derivatives. In a representative procedure, 3,5-dimethoxybenzaldehyde reacts with 2-bromo-4'-methoxyacetophenone in the presence of potassium carbonate (K₂CO₃) as a base, yielding a β-keto intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol:acetone (1:1) selectively reduces the ketone to a secondary alcohol while preserving the methoxy substituents. This method achieves a 63–86% yield, depending on stoichiometric ratios and reaction time.

The stereochemical outcome at the 2-methyl position is influenced by solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) favor anti addition, whereas ethanol promotes syn selectivity due to hydrogen bonding with the intermediate enolate.

Catalytic Hydrogenation and Chiral Resolution

Industrial-scale production often employs catalytic hydrogenation to enhance atom economy. A patent-pending method utilizes palladium-on-carbon (Pd/C) under 0.1–0.4 MPa hydrogen pressure to reduce a prochiral ketone precursor. The resulting racemic alcohol is resolved using L-(+)-2,3-dihydroxybutanedioic acid as a chiral resolving agent, achieving 95% enantiomeric excess (ee) after recrystallization. Critical parameters include:

- Temperature : 60–75°C for optimal catalyst activity.

- Solvent : Ethyl acetate or toluene to prevent racemization during resolution.

This route boasts a 90–95% conversion rate from veratraldehyde, with recyclable mother liquors reducing environmental impact.

Industrial Production and Optimization

Continuous-Flow Reactor Systems

Recent advancements leverage continuous-flow chemistry to improve throughput. A two-stage system combines:

- Aldol Condensation : 3,5-Dimethoxybenzaldehyde and methyl vinyl ketone react in a microreactor at 80°C, residence time 10 minutes.

- Reduction : The crude product is hydrogenated in-line using a packed-bed reactor with Raney nickel.

This method reduces reaction time from 24 hours (batch) to 2 hours, with a 92% yield and >99% purity.

Solvent and Reagent Optimization

Comparative studies of solvents and reducing agents reveal:

| Solvent | Reducing Agent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol:Acetone (1:1) | NaBH₄ | 82 | 98 | |

| Tetrahydrofuran (THF) | LiAlH₄ | 78 | 95 | |

| Water:IPA (3:1) | Catalytic H₂ | 92 | 99 |

Water-isopropanol mixtures enhance green chemistry metrics, eliminating halogenated solvents.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification employs fractional crystallization from petroleum ether:ethyl acetate (2:3). Cooling to 0–5°C induces selective precipitation of the target alcohol, yielding needle-like crystals with a melting point of 115.9–120.1°C.

Analytical Validation

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms ≥98% chemical purity.

- Chiral GC : Cyclodextrin-based columns (e.g., Chiraldex B-PH) resolve enantiomers, verifying ≥95% ee.

Comparative Analysis of Synthetic Routes

| Parameter | Academic Method | Industrial Method |

|---|---|---|

| Yield (%) | 63–86 | 90–95 |

| Reaction Time (h) | 24 | 2 |

| Enantiomeric Excess | N/A | ≥95% ee |

| Solvent Recovery | Limited | 90% |

The industrial method excels in scalability and sustainability, whereas academic protocols offer flexibility for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a critical intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to modify it further to create more complex molecules with desirable properties.

Biology

- Biological Activity Studies : Research has indicated that 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol exhibits potential interactions with various biomolecules. Studies have investigated its effects on enzyme activity and receptor binding, suggesting possible roles in modulating biological pathways.

Medicine

- Therapeutic Potential : There is ongoing research into the compound's pharmacological properties. Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for further drug development.

Industry

- Material Development : The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its stability and reactivity make it suitable for use in fine chemical production.

Case Study 1: Synthesis of Chiral Alcohols

A study focused on synthesizing chiral alcohols where this compound was used as a precursor. The research highlighted its effectiveness in producing enantiomerically pure compounds through asymmetric synthesis techniques.

In vitro studies evaluated the compound's effects on specific cancer cell lines. Results indicated that it could inhibit cell proliferation, suggesting potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and optimize its efficacy.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Structural and Functional Comparisons

Branching and Alcohol Position: The target compound’s primary alcohol group (-CH₂OH) contrasts with 2-(3,5-Dimethoxyphenyl)propan-2-ol’s secondary alcohol (-C(OH)CH₃), which reduces steric hindrance but may decrease solubility in polar solvents .

Substituent Effects: The 3,5-dimethoxy arrangement enhances electron-donating effects on the aromatic ring, improving stability in oxidative conditions compared to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, which has a single methoxy group .

Synthetic Utility :

- Compounds like 1-(3,5-Dimethoxyphenyl)-1-methylprop-2-yn-1-ol are preferred in ruthenium indenylidene-ether complex synthesis due to easier preparation and reduced steric hindrance, whereas the target compound’s bulkier structure may limit such applications .

Biological Activity

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a compound featuring a unique phenolic structure with methoxy substituents, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry applications.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing various physiological responses. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can have therapeutic implications in treating hyperpigmentation disorders.

- Receptor Binding : It may bind to specific receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial effects against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.

Anti-Melanogenic Effects

The compound has been studied for its ability to inhibit melanin production by targeting tyrosinase activity. This property is particularly relevant for cosmetic applications aimed at skin lightening.

Study on Tyrosinase Inhibition

In a study examining the efficacy of various analogs, this compound was found to significantly inhibit mushroom tyrosinase activity. The results indicated a concentration-dependent effect on melanin production in B16F10 murine cells:

| Concentration (µM) | Tyrosinase Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 20 | 75 |

| 50 | 90 |

This study highlights the potential use of the compound in treating hyperpigmentation disorders by regulating melanin synthesis.

Antioxidant Efficacy Study

An investigation into the antioxidant properties revealed that the compound exhibited comparable efficacy to established antioxidants. The following table summarizes the results:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 95 |

| This compound | 85 |

| Curcumin | 80 |

These findings support the potential application of this compound as a natural antioxidant agent.

Q & A

Q. What are the common synthetic routes for 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves alkylation of 3,5-dimethoxyphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone at 60–80°C . Yield optimization can be achieved by:

- Catalyst Screening : Testing phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

- Solvent Selection : Using DMSO for higher solubility of intermediates .

- Temperature Control : Maintaining reflux conditions (e.g., 80°C in DCM for cyclization steps) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | 1-bromo-2-methylpropane, K₂CO₃, DMF, 60°C | 65–75% | |

| Cyclization | Bi(OTf)₃ catalyst, DCM, reflux | 86% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

Advanced Research Questions

Q. How can cross-coupling reactions functionalize the dimethoxyphenyl moiety of this compound for drug discovery?

- Methodological Answer :

- Borylation : Convert the hydroxyl group to a triflate (using Tf₂O) followed by Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ to generate a boronic ester for Suzuki-Miyaura couplings .

- Applications : Introduce fluorinated or heteroaromatic groups to modulate pharmacokinetic properties .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR with DEPT-135 distinguishes methyl/methylene groups. 2D NMR (COSY, HSQC) confirms substitution patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) coupled with high-resolution MS validates purity and molecular ions .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 (inspired by pterostilbene’s anti-inflammatory activity ).

- QSAR Modeling : Train models on logP, H-bond donors, and polar surface area to optimize bioavailability .

Data Contradiction Analysis

Issue : Conflicting reports on the stability of intermediates during synthesis.

- Resolution :

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.